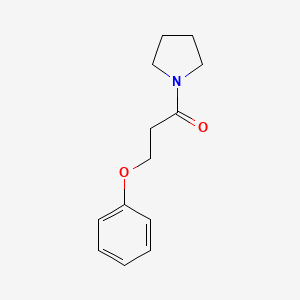
3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1258655-46-7 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 1-(3-phenoxypropanoyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is 1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one” is a powder at room temperature .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one, focusing on six unique applications:
Pharmaceutical Development
3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating neurological disorders, given its ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Neurotransmitter Modulation
This compound is being studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine, serotonin, and norepinephrine. Its ability to influence these neurotransmitters makes it a valuable tool in researching treatments for mental health conditions such as depression, anxiety, and schizophrenia . By understanding its interactions, scientists can develop more effective therapies with fewer side effects.
Analytical Chemistry
In analytical chemistry, 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is used as a reference standard and reagent. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application is crucial for ensuring the accuracy and reliability of chemical analyses in various research and industrial settings .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis, enabling the creation of a wide range of chemical entities. This application is particularly important in the development of new materials and pharmaceuticals .
Biochemical Research
Researchers utilize 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This information is vital for understanding disease mechanisms and developing targeted therapies .
Material Science
In material science, this compound is explored for its potential in creating novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is significant for developing advanced materials for industrial and technological applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
特性
IUPAC Name |
3-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUTEXWESZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


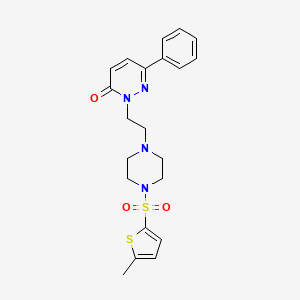

![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
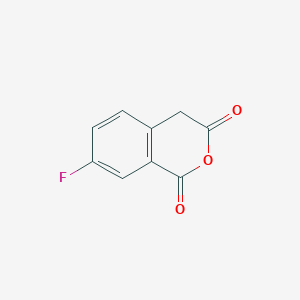
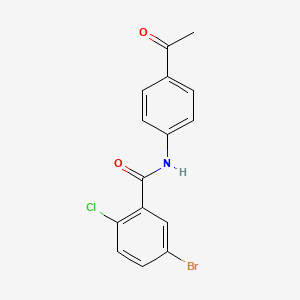
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)
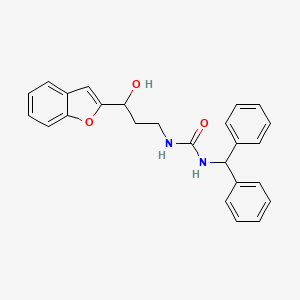
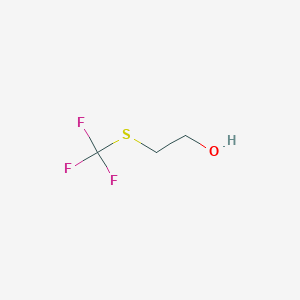


![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)
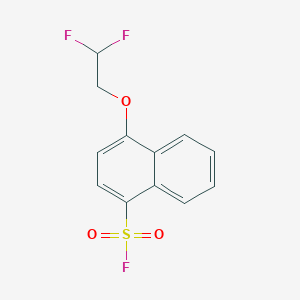
![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)